molecular formula C17H12N2O3 B3345309 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde CAS No. 10351-59-4

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde

Cat. No.: B3345309
CAS No.: 10351-59-4
M. Wt: 292.29 g/mol
InChI Key: MCSMBSOMRCYNSD-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an aldehyde group, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dioxo-1-phenylpyrrole with an aromatic amine, followed by the introduction of an aldehyde group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted aromatic compounds.

Scientific Research Applications

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzoic acid
  • 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzyl alcohol
  • 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzamide

Uniqueness

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring, aldehyde group, and aromatic amine makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-11-12-6-4-5-9-14(12)18-15-10-16(21)19(17(15)22)13-7-2-1-3-8-13/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSMBSOMRCYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295048
Record name 2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-59-4
Record name NSC99416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
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2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
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2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
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2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Reactant of Route 6
2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde

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